![molecular formula C8H9NO B1590606 6,7-Dihydro-5H-cyclopenta[b]pyridine 1-oxide CAS No. 90685-58-8](/img/structure/B1590606.png)

6,7-Dihydro-5H-cyclopenta[b]pyridine 1-oxide

Descripción general

Descripción

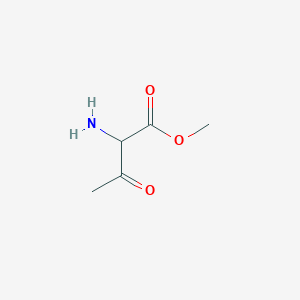

6,7-Dihydro-5H-cyclopenta[b]pyridine is a chemical compound with the molecular formula C8H9N . It is also known by other names such as 2,3-Cyclopentenopyridine, Pyrindan, and 5H-1-Pyrindene .

Synthesis Analysis

The synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine has been achieved through various methods. One approach involves the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . Another method involves the direct oxidation of 2,3-cyclopentenopyridine analogues using Mn(OTf)2 as a catalyst and t-BuOOH (65% in H2O) as an oxidant .Molecular Structure Analysis

The molecular structure of 6,7-Dihydro-5H-cyclopenta[b]pyridine can be viewed as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents leads to the formation of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives . The reaction represents a profound structural transformation .Physical And Chemical Properties Analysis

The molecular weight of 6,7-Dihydro-5H-cyclopenta[b]pyridine is 119.1638 . More detailed physical and chemical properties are not available in the current resources.Aplicaciones Científicas De Investigación

Application in Pharmaceuticals and Plant Protection

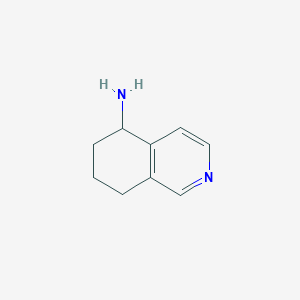

6,7-Dihydro-5H-cyclopenta[b]pyridine 1-oxide is primarily utilized in the pharmaceutical industry. It serves as a critical component in the production of certain drugs, including the fourth-generation antibiotic Cefpirome. This compound is also employed in creating bactericides, antimicrobial agents, synthetic resins, antioxidants, and plastics. Its versatility in these areas highlights its importance in scientific research and application (Fu Chun, 2007).

Synthesis Methods

There are various methods for synthesizing 6,7-Dihydro-5H-cyclopenta[b]pyridine 1-oxide. These include the N-hydroxyphthaldiamide route, acrolein route, and diethyl adipate route. The acrolein route is particularly notable for its high yield potential of up to 87.4% (Fu Chun, 2007).

Chemical Synthesis Research

In chemical synthesis, research has focused on creating analogues of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one using environmentally friendly methods. A notable approach involves manganese-catalyzed oxidation in water, offering high yield and excellent chemoselectivity (Lanhui Ren et al., 2015).

Corrosion Inhibition

A recent study explored the use of 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives as inhibitors for steel alloy corrosion. The research demonstrated that these compounds are effective in preventing corrosion in acidic environments, showing a high inhibition efficiency of 97.7%. This highlights the compound's potential in industrial applications related to corrosion prevention (H. A. Abd El‐Lateef et al., 2022).

Anticancer Research

Research into 6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-b]pyridine derivatives has shown promising results in the field of anticancer agents. These compounds have exhibited significant cytotoxicity against various cancer cell lines, including lung, breast, and colon cancer cells. This discovery opens pathways for further research into the development of new anticancer drugs (H. Behbehani et al., 2020).

Propiedades

IUPAC Name |

1-oxido-6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c10-9-6-2-4-7-3-1-5-8(7)9/h2,4,6H,1,3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSLCBYOXMDACSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)[N+](=CC=C2)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80522492 | |

| Record name | 1-Oxo-6,7-dihydro-5H-1lambda~5~-cyclopenta[b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80522492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7-Dihydro-5H-cyclopenta[b]pyridine 1-oxide | |

CAS RN |

90685-58-8 | |

| Record name | 1-Oxo-6,7-dihydro-5H-1lambda~5~-cyclopenta[b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80522492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Trimethyl[2-[(trimethylsilyl)methyl]benzyl]ammonium Iodide](/img/structure/B1590529.png)

![8-Chloroimidazo[1,5-A]pyrazine](/img/structure/B1590546.png)